molecular formula C4H3BrO2 B027549 3(2H)-Furanone, 2-bromo- CAS No. 109918-10-7

3(2H)-Furanone, 2-bromo-

Cat. No. B027549
M. Wt: 162.97 g/mol
InChI Key: QNBYGENMPVZFTO-UHFFFAOYSA-N
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Description

“3(2H)-Furanone, 2-bromo-” is likely a brominated derivative of furanone, a type of heterocyclic organic compound. Furanones are characterized by a five-membered ring structure, including an oxygen atom and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for “3(2H)-Furanone, 2-bromo-” were not found, similar compounds such as 2-bromo-3-hexylthiophene have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving “3(2H)-Furanone, 2-bromo-” would depend on its exact structure and the conditions under which it is reacted. Brominated compounds often participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3(2H)-Furanone, 2-bromo-” would depend on its exact structure. Factors such as polarity, solubility, and reactivity would be influenced by the presence and position of the bromine atom .

Safety And Hazards

As with any chemical, handling “3(2H)-Furanone, 2-bromo-” would require appropriate safety measures. Brominated compounds can be hazardous and may require special handling and disposal procedures .

Future Directions

The future directions for research on “3(2H)-Furanone, 2-bromo-” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could explore its efficacy and safety .

properties

IUPAC Name

2-bromofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c5-4-3(6)1-2-7-4/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBYGENMPVZFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Furanone, 2-bromo-

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